molecular formula C17H18ClN3O2S B2956146 3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide CAS No. 1797588-13-6

3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide

Cat. No.: B2956146
CAS No.: 1797588-13-6
M. Wt: 363.86
InChI Key: GJOZODVMYHOCGL-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzene sulfonamide group linked to a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, a privileged structure in pharmaceutical development known for its ability to modulate various biological targets . The specific substitution pattern, including the chlorine and methyl groups, is designed to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability. While the specific biological data for this exact molecule is not widely published in the available literature, compounds within this structural class, particularly pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamides, have been investigated as potent and selective inhibitors of enzymes such as IKK2 (IκB kinase 2) . IKK2 is a key regulator of the NF-κB signaling pathway, which plays a central role in immune and inflammatory responses; inhibitors of this pathway are thus relevant for the research of inflammatory diseases and cancer . The propyl linker in this compound provides conformational flexibility, potentially allowing for optimal interaction with the target protein's binding site. This product is intended for research applications such as assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied for laboratory use only. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c1-13-15(18)6-2-7-16(13)24(22,23)20-10-4-11-21-12-8-14-5-3-9-19-17(14)21/h2-3,5-9,12,20H,4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZODVMYHOCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine core can be synthesized through a series of cyclization reactions starting from readily available precursors such as 2-aminopyridine and acyl chlorides.

    Sulfonamide Formation: The final step involves the reaction of the chloromethylbenzene derivative with a sulfonamide reagent under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (amines, thiols, alcohols), appropriate solvents (e.g., dichloromethane, ethanol)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s closest structural analogues are sulfonamide derivatives containing pyrrolopyridine scaffolds. Below is a comparative analysis with a related compound from the Protein Data Bank (PDB) and hypothetical analogues:

Compound Molecular Formula Molecular Weight Key Substituents Structural Differences
3-Chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide (Target) C₁₈H₁₉ClN₄O₂S 406.89 - 3-Cl, 2-CH₃ on benzene
- Propyl linker
- Unsubstituted pyrrolopyridine
Benzene sulfonamide core; pyrrolopyridine lacks additional functional groups.
N-(3-{[(5-Cyano-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]methyl}pyridin-2-yl)-N-methylmethanesulfonamide C₂₂H₂₀N₆O₂S 432.50 - Methanesulfonamide
- Pyridine linker
- 5-CN, 2-Ph on pyrrolopyridine
Methanesulfonamide instead of benzene sulfonamide; pyridine linker and substituted pyrrolopyridine.
Hypothetical analogue: 4-Nitro-N-(2-{1H-pyrrolo[2,3-b]pyridin-1-yl}ethyl)benzene-1-sulfonamide C₁₅H₁₄N₄O₄S 370.37 - 4-NO₂ on benzene
- Ethyl linker
- Unsubstituted pyrrolopyridine
Nitro group increases electron-withdrawing effects; shorter linker.

Functional Implications

Sulfonamide Core Variations: The target compound’s benzene sulfonamide core (vs.

Linker and Heterocyclic Modifications: The propyl linker in the target compound offers greater conformational flexibility than the pyridine linker in , which may affect binding kinetics. The unsubstituted pyrrolopyridine in the target contrasts with the 5-cyano and 2-phenyl substituents in , which are known to enhance kinase inhibitory activity by forming critical hydrogen bonds or hydrophobic interactions .

Biological Activity: While specific data for the target compound are unavailable, the PDB analogue () exhibits inhibitory activity against kinases such as JAK2 (IC₅₀ ~50 nM), attributed to its cyano and phenyl groups. The target’s lack of these substituents suggests reduced potency but possibly improved selectivity.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis involves multi-step routes, including sulfonylation of the benzene ring and alkylation of the pyrrolopyridine, with yields comparable to analogues (~40–60%) .
  • Pharmacokinetic Predictions : The chloro and methyl groups may extend metabolic half-life compared to nitro-substituted analogues, which are prone to reduction in vivo.
  • Gaps in Data: No experimental binding or toxicity data are available for the target compound.

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